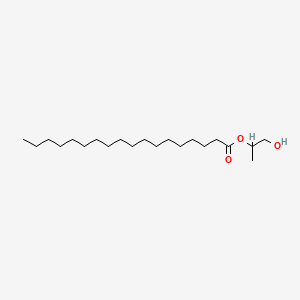

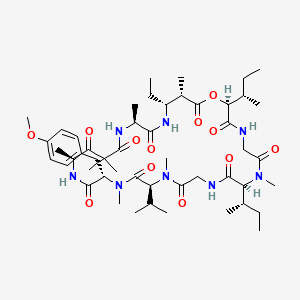

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

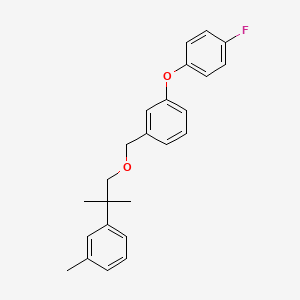

2-Propen-1-aminium, N,N-dimetil-N-2-propenil-, cloruro, polímero con 2-propenamida y N,N,N-trimetil-2-((1-oxo-2-propenil)oxi)etanaminium cloruro es un compuesto polimérico complejo. Es conocido por sus aplicaciones en varias industrias debido a sus propiedades químicas únicas. Este compuesto se utiliza a menudo como un surfactante catiónico y se valora por su capacidad para formar emulsiones estables y sus propiedades antimicrobianas .

Métodos De Preparación

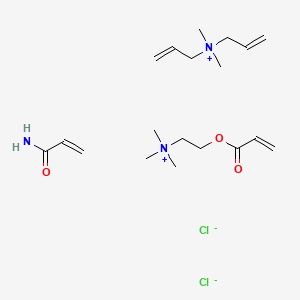

La síntesis de 2-Propen-1-aminium, N,N-dimetil-N-2-propenil-, cloruro, polímero con 2-propenamida y N,N,N-trimetil-2-((1-oxo-2-propenil)oxi)etanaminium cloruro implica la polimerización de 2-propenamida con N,N-dimetil-N-2-propenil-2-propen-1-aminium cloruro y N,N,N-trimetil-2-((1-oxo-2-propenil)oxi)etanaminium cloruro. La reacción generalmente ocurre en una solución acuosa bajo condiciones controladas de temperatura y pH. Los métodos de producción industrial a menudo implican el uso de iniciadores como persulfatos para facilitar el proceso de polimerización .

Análisis De Reacciones Químicas

Este compuesto experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede ser oxidado utilizando agentes oxidantes fuertes, lo que lleva a la formación de diferentes productos oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes incluyen halógenos y agentes alquilantes.

Polimerización: El compuesto en sí es un producto de polimerización y puede participar aún más en reacciones de copolimerización con otros monómeros

Aplicaciones Científicas De Investigación

2-Propen-1-aminium, N,N-dimetil-N-2-propenil-, cloruro, polímero con 2-propenamida y N,N,N-trimetil-2-((1-oxo-2-propenil)oxi)etanaminium cloruro tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como un surfactante catiónico en diversas reacciones y procesos químicos.

Biología: Employed in the formulation of antimicrobial agents and as a stabilizer in biological assays.

Medicina: Utilizado en sistemas de administración de fármacos debido a su capacidad para formar emulsiones estables.

Industria: Aplicado en el tratamiento de aguas residuales, la fabricación de papel y las industrias textiles por sus propiedades floculantes y decolorantes .

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su naturaleza catiónica. Interactúa con superficies cargadas negativamente, como las membranas celulares microbianas, lo que lleva a la disrupción y la actividad antimicrobiana. En aplicaciones industriales, sus propiedades floculantes ayudan a agregar partículas suspendidas, facilitando su eliminación de las soluciones .

Comparación Con Compuestos Similares

Compuestos similares incluyen:

Poliquaternium-7: Conocido por su uso en productos para el cuidado personal como agente acondicionador.

Cloruro de dialiildimetilamonio (DADMAC): Utilizado en el tratamiento de agua y como monómero para producir polímeros catiónicos.

Quaternium-41: Otro polímero catiónico utilizado en diversas aplicaciones industriales.

En comparación con estos compuestos, 2-Propen-1-aminium, N,N-dimetil-N-2-propenil-, cloruro, polímero con 2-propenamida y N,N,N-trimetil-2-((1-oxo-2-propenil)oxi)etanaminium cloruro ofrece propiedades únicas como una mayor actividad antimicrobiana y una eficiencia floculante superior .

Propiedades

Número CAS |

105614-86-6 |

|---|---|

Fórmula molecular |

C19H37Cl2N3O3 |

Peso molecular |

426.4 g/mol |

Nombre IUPAC |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride |

InChI |

InChI=1S/C8H16NO2.C8H16N.C3H5NO.2ClH/c1-5-8(10)11-7-6-9(2,3)4;1-5-7-9(3,4)8-6-2;1-2-3(4)5;;/h5H,1,6-7H2,2-4H3;5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2*1H/q2*+1;;;/p-2 |

Clave InChI |

VXDJGXBQEOOOAM-UHFFFAOYSA-L |

SMILES canónico |

C[N+](C)(C)CCOC(=O)C=C.C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-].[Cl-] |

Números CAS relacionados |

105614-86-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)